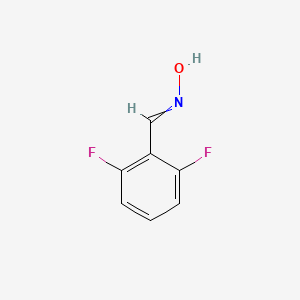

2,6-Difluorobenzaldehyde oxime

描述

Significance of Oxime Functional Group Reactivity in Chemical Transformations

The oxime functional group is a versatile platform for numerous chemical transformations, making it a valuable tool for synthetic chemists. fiveable.me Oximes are key intermediates in the synthesis of a variety of other functional groups and molecular structures, including amines, nitriles, and nitrogen-containing heterocycles. numberanalytics.comclockss.org Their reactivity is characterized by several key transformations:

Reduction : The reduction of oximes, achievable through various reagents like sodium metal or catalytic hydrogenation, yields primary amines. wikipedia.org This provides a reliable method for introducing amine functionalities into organic molecules.

Hydrolysis : Oximes can be hydrolyzed back to the original aldehyde or ketone and hydroxylamine (B1172632), a reaction often employed in the context of using the oxime as a protecting group for carbonyls. fiveable.mewikipedia.org

Rearrangement : The Beckmann rearrangement is a hallmark reaction of oximes, transforming them into amides or, in the case of aldoximes, nitriles. masterorganicchemistry.comwikipedia.org This acid-catalyzed reaction involves the migration of the group anti-periplanar to the hydroxyl group on the nitrogen atom. wikipedia.org For example, the Beckmann rearrangement of benzaldehyde (B42025) oxime can yield benzamide. This transformation is pivotal for synthesizing amides, which are prevalent in biologically active compounds and polymers like Nylon 6. wikipedia.org

Cyclization Reactions : Oximes are precursors for generating reactive species like iminyl radicals, which can undergo cyclization to form various nitrogen-containing heterocyclic rings such as isoxazoles, phenanthridines, and pyrroles. clockss.orgrsc.org For instance, the fluorocyclization of ene-oximes can produce fluorinated isoxazolines. researchgate.net

This diverse reactivity allows for the strategic incorporation and manipulation of nitrogen within organic frameworks, highlighting the functional group's importance in synthetic chemistry.

Strategic Importance of Fluorinated Benzaldehyde Oximes in Advanced Synthesis

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. core.ac.ukchinesechemsoc.org Fluorinated benzaldehyde oximes, particularly those with substitution at the 2- and 6-positions like 2,6-Difluorobenzaldehyde (B1295200) oxime, are of significant strategic importance in advanced synthesis for several reasons:

Modulation of Electronic Properties : The two fluorine atoms in 2,6-Difluorobenzaldehyde oxime are strongly electron-withdrawing, which influences the reactivity of the aromatic ring and the oxime functional group. core.ac.uk This electronic modification can enhance the stability of the molecule and affect its interactions with biological targets. nih.gov

Precursors to Bioactive Molecules : Fluorinated compounds are prevalent in pharmaceuticals and agrochemicals, with estimates suggesting they constitute about 20% of all pharmaceuticals and up to 50% of agrochemicals. chinesechemsoc.org 2,6-Difluorobenzaldehyde itself is a crucial intermediate for synthesizing antiviral compounds, benzoylurea (B1208200) insecticides (such as Dimilin), and liquid crystal materials. chemicalbook.comgoogle.com Consequently, its oxime derivative is a valuable building block for accessing these and other complex fluorinated molecules. For example, this compound can be converted to 2,6-difluorobenzoylchloride oxime, a useful synthetic intermediate.

Synthesis of Heterocycles : The compound serves as a starting material for fluorinated heterocyclic systems. Research has demonstrated that fluorinated benzaldoximes can be used to generate nitrile oxides for the synthesis of isoxazoles and 2-isoxazolines. jocpr.com

Antimicrobial and Antifungal Potential : Fluorinated benzaldoximes have been investigated for their biological activities. Studies have shown that certain derivatives possess significant antimycobacterial and fungicidal properties, making them valuable leads in the development of new therapeutic and crop protection agents. chemicalbook.comjocpr.com

The strategic placement of fluorine atoms in this compound provides chemists with a powerful synthon for creating advanced materials and biologically active compounds with enhanced properties.

Historical Context of Fluorinated Oxime Research in Organic Chemistry

The study of oximes dates back to the 19th century, following their initial synthesis from the reaction of hydroxylamine with aldehydes and ketones. numberanalytics.com They quickly became recognized as important intermediates in organic chemistry. numberanalytics.com The field of organofluorine chemistry began its development in the late 19th and early 20th centuries. ugr.esnih.gov The industrial production of organic fluorine compounds started around 1929 with the discovery of chlorofluorocarbon (CFC) refrigerants. ugr.es

The convergence of these two fields—oxime chemistry and organofluorine chemistry—is a more recent development, driven by the increasing recognition of fluorine's unique impact on molecular properties in medicinal and materials science. core.ac.uknih.gov Early organofluorine research focused on fundamental fluorination methods, such as the Schiemann reaction for preparing fluoroaromatic compounds, discovered in 1927. nih.gov As synthetic methodologies became more sophisticated, chemists began to incorporate fluorine into more complex and functionalized molecules, including oximes. Research into fluorinated benzaldoximes has been spurred by the hypothesis that combining the structural features of oximes with the unique properties of fluorine could lead to novel compounds with enhanced biological activity. jocpr.com This has led to dedicated studies on the synthesis and properties of various fluorinated oximes, including this compound, as valuable intermediates for creating new pharmaceuticals and agrochemicals. jocpr.comgoogle.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1609936-05-1 |

| Molecular Formula | C₇H₅F₂NO |

| Molecular Weight | 157.12 g/mol nih.gov |

| Melting Point | 116-117 °C jocpr.com |

| Appearance | White to light yellow crystal powder |

| InChI Key | PGWOZJHFLGQGDU-ONNFQVAWSA-N nih.gov |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Values |

| IR (KBr, cm⁻¹) | 3600-3000 (O–H), 1622 (C=N), 1578, 1474 (C=C), 1271, 1209 (C-F) jocpr.com |

| UV (EtOH, λₘₐₓ, nm) | 250 jocpr.com |

Structure

3D Structure

属性

分子式 |

C7H5F2NO |

|---|---|

分子量 |

157.12 g/mol |

IUPAC 名称 |

N-[(2,6-difluorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H5F2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H |

InChI 键 |

PGWOZJHFLGQGDU-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1)F)C=NO)F |

产品来源 |

United States |

Synthetic Methodologies for 2,6 Difluorobenzaldehyde Oxime and Its Analogues

Direct Condensation Approaches from Aromatic Aldehydes

The most direct and common method for synthesizing 2,6-difluorobenzaldehyde (B1295200) oxime is the condensation reaction between the parent aromatic aldehyde, 2,6-difluorobenzaldehyde, and a hydroxylamine (B1172632) source. This reaction is a cornerstone of imine chemistry and can be adapted and optimized through various means.

Hydroxylamine-Mediated Oxime Formation

The formation of an oxime from an aldehyde is a nucleophilic addition-elimination reaction. It commences with the nucleophilic attack of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the C=N double bond characteristic of an oxime.

A common and effective procedure involves reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base. The base, typically sodium carbonate or pyridine, serves to neutralize the hydrochloride salt, liberating free hydroxylamine to act as the nucleophile. A procedure analogous to the synthesis of the target molecule is the preparation of 2,6-dichlorobenzaldehyde (B137635) oxime, where the corresponding aldehyde is dissolved in anhydrous methanol (B129727) with hydroxylamine hydrochloride and sodium carbonate. The reaction proceeds at room temperature with stirring for approximately three hours to yield the product. nih.gov This general methodology is widely applicable to various substituted benzaldehydes.

The reaction can be summarized as follows: F₂C₆H₃CHO + NH₂OH·HCl + Na₂CO₃ → F₂C₆H₃CH=NOH + NaCl + NaHCO₃ + H₂O

Influence of Catalytic Systems on Oxime Synthesis Efficiency

While oxime formation can proceed with simple base mediation, various catalytic systems can enhance reaction rates and yields. The choice of catalyst can be crucial, especially in achieving milder reaction conditions and improving efficiency.

Acid catalysts, such as oxalic acid, have been shown to promote the oximation of various aldehydes and ketones. In a typical setup, the aldehyde, hydroxylamine hydrochloride, and oxalic acid are refluxed in a solvent like acetonitrile, leading to excellent yields in relatively short reaction times. orientjchem.org For aromatic aldehydes, phase-transfer catalysts have also proven effective. For instance, Hyamine®, a quaternary ammonium (B1175870) salt, can catalyze the reaction in an aqueous medium at ambient temperature, offering an environmentally benign route with high yields and simplified operation. yccskarad.com The catalyst facilitates the interaction between the organic aldehyde and the aqueous hydroxylamine salt.

Table 1: Comparison of Catalytic Systems for Aldoxime Synthesis

| Catalyst System | Solvent | Temperature | Typical Reaction Time | Advantages |

| Sodium Carbonate | Methanol | Room Temp. | 3 hours | Simple, common reagents |

| Oxalic Acid | Acetonitrile | Reflux | 55-90 min | Fast, high yield |

| Hyamine® | Water | Room Temp. | ~60 min | Environmentally friendly, mild conditions |

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is key to maximizing the yield and purity of 2,6-difluorobenzaldehyde oxime. Key parameters that can be adjusted include the solvent, temperature, and reaction time.

Solvent choice plays a significant role. Alcohols like ethanol (B145695) and methanol are commonly used as they effectively dissolve both the aldehyde and the hydroxylamine salt. nih.gov However, greener alternatives like water, when paired with an appropriate catalyst, can also be highly effective. yccskarad.com

Temperature and heating methods can dramatically influence the reaction rate. While many oximation reactions proceed efficiently at room temperature, applying heat can shorten the required time. Microwave irradiation has emerged as a modern technique to accelerate these reactions significantly. For example, reacting benzaldehyde (B42025) with hydroxylamine hydrochloride and sodium carbonate in ethanol under microwave heating at 90°C can be completed in as little as five minutes with high conversion rates. google.com Another solvent-free optimization involves simply grinding the aldehyde, hydroxylamine hydrochloride, and a catalyst like bismuth(III) oxide (Bi₂O₃) together in a mortar and pestle at room temperature, which can lead to excellent yields rapidly. nih.gov

Synthetic Routes to 2,6-Difluorobenzaldehyde Precursor

The availability of the starting material, 2,6-difluorobenzaldehyde, is critical. Several robust methods for its synthesis have been established, primarily involving halogen exchange reactions or the formylation of a difluorobenzene ring.

Halogen Exchange Reactions for Fluorobenzaldehyde Synthesis

Halogen exchange, particularly the conversion of a dichlorinated precursor to its difluorinated analogue, is a powerful method in industrial organofluorine chemistry. For the synthesis of 2,6-difluorobenzaldehyde, the starting material is 2,6-dichlorobenzaldehyde.

This transformation is typically achieved using an alkali metal fluoride (B91410), such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like sulfolane (B150427) (tetramethylene sulfone). google.com To enhance the reaction rate and efficiency, a phase-transfer catalyst is often employed. Tetrabutylammonium chloride is a suitable catalyst for this purpose, facilitating the transfer of the fluoride ion into the organic phase where the reaction occurs. The process requires anhydrous and oxygen-free conditions to achieve a high conversion rate and product quality. The reaction mixture is heated, and after the reaction is complete, the 2,6-difluorobenzaldehyde product is isolated by vacuum distillation. google.com

Table 2: Typical Conditions for Halogen Exchange Synthesis of 2,6-Difluorobenzaldehyde

| Starting Material | Fluorinating Agent | Catalyst | Solvent | Key Conditions |

| 2,6-Dichlorobenzaldehyde | Anhydrous Potassium Fluoride | Tetrabutylammonium Chloride | Sulfolane, Toluene | Water-free, oxygen-free, heating, vacuum distillation |

Other Established Preparative Methods for Difluorobenzaldehydes

An alternative and widely used laboratory-scale synthesis of 2,6-difluorobenzaldehyde starts from 1,3-difluorobenzene (B1663923). This method relies on directed ortho-metalation, a reaction that uses a directing group on an aromatic ring to guide deprotonation by a strong base to an adjacent position.

In this synthesis, 1,3-difluorobenzene is dissolved in an ethereal solvent like tetrahydrofuran (B95107) (THF) and cooled to a very low temperature (e.g., -50°C). prepchem.com A strong organolithium base, typically n-butyl lithium (n-BuLi), is then added. The fluorine atoms direct the lithium to abstract a proton from the C2 position, between the two fluorine atoms, generating a highly reactive 2,6-difluorophenyllithium intermediate. This organolithium species is then quenched with a formylating agent, such as N-methylformanilide, to introduce the aldehyde group. An acidic workup subsequently liberates the final product, 2,6-difluorobenzaldehyde, which can be purified by distillation. prepchem.com This method provides a high-yield route to the desired aldehyde from a readily available precursor.

Chemo- and Regioselective Synthesis of Oxime Isomers

The synthesis of oximes from aldehydes presents a challenge in controlling the stereochemistry around the C=N double bond, leading to the formation of E and Z isomers. The spatial arrangement of these isomers can significantly impact the chemical reactivity and biological activity of the molecule. Consequently, developing synthetic methodologies that allow for the selective formation of a single isomer is of great importance in organic synthesis. For substrates like 2,6-difluorobenzaldehyde, the electronic and steric effects of the ortho-fluoro substituents play a crucial role in directing the stereochemical outcome of the oximation reaction.

Control over E/Z Stereoisomer Formation

The reaction between an aldehyde and hydroxylamine typically yields a mixture of (E)- and (Z)-oximes. The ratio of these stereoisomers is dictated by the reaction conditions, which can be tuned to favor either kinetic or thermodynamic control. researchgate.net

Under kinetic control , which usually involves milder conditions, lower temperatures, and neutral pH, the reaction favors the formation of the less stable isomer, which for most benzaldehyde oximes is the Z-isomer. This is often attributed to the stereoelectronics of the addition of hydroxylamine to the carbonyl group. In contrast, thermodynamic control , achieved at higher temperatures or in the presence of an acid or base catalyst, allows for the equilibration of the initially formed isomers to the more stable (E)-isomer. researchgate.net For benzaldehyde itself, reaction with hydroxylamine hydrochloride in methanol at room temperature has been shown to produce a mixture favoring the Z-isomer (82%) over the E-isomer (9%). wikipedia.org

The presence of bulky substituents at the ortho-position of the benzaldehyde can exert significant steric hindrance, influencing the preferred orientation of the hydroxyl group in the final product and thus affecting the E/Z ratio. In the case of 2,6-difluorobenzaldehyde, the two fluorine atoms, while not exceptionally large, are highly electronegative and can influence the conformational preferences of the intermediate and the transition states leading to the oxime isomers. Furthermore, electron-withdrawing groups on the aromatic ring are known to favor the formation of the nitrile product under certain conditions, a competing reaction pathway that must be managed to obtain the desired oxime. nih.gov

The table below summarizes the general principles of stereochemical control in oxime synthesis.

| Control Type | Typical Conditions | Favored Isomer (General) | Rationale |

| Kinetic | Lower temperature, neutral pH | Z-isomer | Governed by the transition state energy of the addition-elimination sequence. |

| Thermodynamic | Higher temperature, acidic or basic catalysis | E-isomer | Formation of the most thermodynamically stable isomer via equilibration. researchgate.net |

Copper-Catalyzed and Microwave-Assisted Methodologies for Oxime Synthesis

To improve reaction efficiency, yield, and selectivity, modern synthetic techniques such as transition metal catalysis and microwave irradiation have been applied to oxime synthesis.

Copper-Catalyzed Methodologies

Copper salts have been identified as effective catalysts for the conversion of aldehydes to their corresponding oximes. researchgate.net The role of the copper catalyst is often to act as a Lewis acid, activating the carbonyl group of the aldehyde towards nucleophilic attack by hydroxylamine. This activation can lead to milder reaction conditions and higher yields. One study reported the highly stereoselective conversion of various aldehydes to their corresponding oximes using hydroxylamine hydrochloride in the presence of CuSO₄ and K₂CO₃ under mild conditions. researchgate.net

While the direct copper-catalyzed synthesis of this compound is not extensively documented, the principles are applicable. Copper(II) salts like Cu(OAc)₂ have also been used in the rearrangement of oximes to amides, indicating the interaction of copper with the oxime functional group. sciencemadness.org The mechanism for copper-catalyzed oximation can vary, with some reactions proceeding through the generation of iminyl radicals or imino-copper intermediates, particularly in subsequent transformations of the oxime. rsc.orgrsc.org For an electron-deficient substrate like 2,6-difluorobenzaldehyde, copper catalysis could offer a mild and efficient route to the desired oxime, potentially influencing the E/Z selectivity through the formation of specific copper-coordinated intermediates.

Microwave-Assisted Methodologies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions by utilizing microwave energy for rapid and uniform heating. This technique has been successfully applied to the synthesis of oximes, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.gov

The synthesis of oximes from aromatic aldehydes, particularly those bearing electron-withdrawing groups, has been shown to be highly efficient under microwave irradiation. nih.gov One study demonstrated that various aromatic aldehydes react with hydroxylamine hydrochloride under solvent-free microwave conditions to afford the corresponding oximes in high yields. nih.gov For instance, the reaction can be completed in as little as 2-5 minutes at a power of 100 W. researchgate.netnih.gov This rapid and efficient conversion is particularly advantageous for aldehydes that might be prone to side reactions under prolonged heating.

Given that 2,6-difluorobenzaldehyde is an aromatic aldehyde with electron-withdrawing fluorine substituents, microwave-assisted synthesis is a highly promising methodology for the efficient production of its oxime. The table below presents representative data for the microwave-assisted synthesis of oximes from various aromatic aldehydes, illustrating the general effectiveness of this technique.

| Aldehyde | Catalyst/Base | Power/Temp | Time (min) | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | TiO₂ | 300 W | 5 | 98 | nih.gov |

| 4-Nitrobenzaldehyde | TiO₂ | 300 W | 5 | 99 | nih.gov |

| Benzaldehyde | Na₂CO₃ | 100 W | 5 | 96 | nih.gov |

| Various Aldehydes | AcONa | 100 W / 90°C | 2 | 80-88 | researchgate.net |

These modern methodologies offer significant advantages for the synthesis of this compound and its analogues, providing pathways to potentially control stereoselectivity and improve reaction efficiency.

Advanced Spectroscopic and Structural Elucidation of 2,6 Difluorobenzaldehyde Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2,6-Difluorobenzaldehyde (B1295200) oxime in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a complete picture of the molecule's connectivity and constitution can be assembled.

While specific, published ¹H NMR data for 2,6-Difluorobenzaldehyde oxime is not widely available, the expected spectrum can be predicted based on its constituent parts and data from analogous compounds. The spectrum would feature distinct signals corresponding to the aromatic protons, the oxime proton (CH=N), and the hydroxyl proton (N-OH).

The aromatic region is expected to show complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The two protons at the C-3 and C-5 positions are chemically equivalent, as is the proton at the C-4 position. These would give rise to signals in the aromatic region, typically between δ 7.0 and 8.0 ppm. The proton of the oxime group (CH=N) is anticipated to appear as a singlet further downfield, generally in the δ 8.0-8.5 ppm range. The hydroxyl proton (N-OH) signal is typically a broad singlet that can appear over a wide chemical shift range and can be confirmed by D₂O exchange.

Table 1: Expected ¹H NMR Signals for this compound

| Proton Assignment | Expected Chemical Shift (δ) ppm | Expected Multiplicity |

| Aromatic H (H-3, H-5) | 7.0 - 7.5 | Multiplet (t or dt) |

| Aromatic H (H-4) | 7.0 - 7.5 | Multiplet (t or m) |

| Oxime CH=N | 8.0 - 8.5 | Singlet (s) |

| Hydroxyl N-OH | Variable | Broad Singlet (br s) |

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected. The chemical shifts are significantly influenced by the attached functional groups, particularly the strong electronegativity of the fluorine atoms and the C=NOH group. The carbons directly bonded to fluorine (C-2, C-6) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. Other aromatic carbons will also show smaller couplings to the fluorine atoms (²JCF, ³JCF). A ¹³C NMR spectrum for this compound is available on the PubChem database, confirming its structural characterization. nih.gov

Table 2: Predicted ¹³C NMR Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Key Coupling |

| C-1 | 112 - 118 | Triplet (²JCF) |

| C-2, C-6 | 160 - 164 | Doublet (¹JCF) |

| C-3, C-5 | 111 - 115 | Doublet (²JCF) |

| C-4 | 130 - 135 | Triplet (³JCF) |

| C=N | 140 - 145 | Triplet (³JCF) |

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated organic compounds. google.com Due to the molecular symmetry of this compound, the two fluorine atoms at the C-2 and C-6 positions are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to exhibit a single signal. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. This signal would likely appear as a multiplet due to coupling with the aromatic protons at the C-3, C-4, and C-5 positions. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the presence and electronic state of fluorine in the molecule.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are crucial for identifying the specific functional groups present, providing confirmatory evidence for the molecular structure.

IR spectroscopy is particularly effective at identifying polar functional groups. Research on fluorinated benzaldoximes has provided specific IR data for this compound. jocpr.com The spectrum shows characteristic absorption bands that confirm the presence of the hydroxyl (O-H), carbon-nitrogen double bond (C=N), aromatic carbon-carbon double bonds (C=C), and carbon-fluorine (C-F) bonds. The broad band observed between 3600-3000 cm⁻¹ is a definitive indicator of the O-H group of the oxime, confirming its formation. jocpr.com

Table 3: Experimental IR Absorption Bands for this compound jocpr.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3600-3000 | O-H Stretch | Oxime (-N-OH) |

| 1622 | C=N Stretch | Oxime (C=N) |

| 1578, 1474 | C=C Stretch | Aromatic Ring |

| 1271, 1209 | C-F Stretch | Aryl-Fluoride |

Raman spectroscopy serves as a valuable complement to IR spectroscopy. While no specific experimental Raman spectrum for this compound is documented in readily available literature, its utility can be inferred. According to the rule of mutual exclusion for centrosymmetric molecules, vibrations that are Raman active may be IR inactive, and vice versa. Although this molecule is not centrosymmetric, Raman spectroscopy would be particularly sensitive to the vibrations of non-polar bonds and symmetric stretching modes. Therefore, the symmetric stretching of the difluorinated benzene (B151609) ring and the C=C double bond vibrations would be expected to produce strong signals in a Raman spectrum. This technique would be highly effective for characterizing the carbon backbone of the molecule.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical method for studying the electronic transitions within a molecule. sci-hub.se For this compound, the chromophore, the part of the molecule responsible for absorbing UV-visible light, is the entire conjugated system comprising the benzene ring, the carbon-nitrogen double bond (C=N) of the oxime group, and the non-bonding electrons on the oxygen and nitrogen atoms. ijprajournal.comslideshare.net

The absorption of UV-Vis radiation excites electrons from lower energy molecular orbitals to higher energy ones. basicmedicalkey.com In this compound, the principal electronic transitions are of the π → π* and n → π* types. ijprajournal.com The π → π* transitions, involving the excitation of electrons from pi bonding (π) orbitals to pi anti-bonding (π) orbitals, are typically of high intensity. The n → π transitions, which involve the excitation of non-bonding (n) electrons (from the nitrogen and oxygen atoms of the oxime group) to π* anti-bonding orbitals, are generally of lower intensity. ijprajournal.com

The presence of the difluorinated benzene ring influences the electronic absorption spectrum. The fluorine atoms, being highly electronegative, can affect the energy levels of the molecular orbitals. The solvent in which the spectrum is recorded can also cause shifts in the absorption maxima (λmax). slideshare.net Changes in solvent polarity can lead to bathochromic (red) or hypsochromic (blue) shifts, providing further insight into the nature of the electronic transitions. sci-hub.seslideshare.net

| Electronic Transition | Description | Typical Wavelength Region |

| π → π | Excitation of an electron from a π bonding orbital to a π anti-bonding orbital. | 200-400 nm ijprajournal.com |

| n → π | Excitation of an electron from a non-bonding orbital to a π anti-bonding orbital. | 200-400 nm ijprajournal.com |

X-ray Crystallography and Solid-State Structural Investigations

The analysis of the diffraction pattern allows for the elucidation of the molecular geometry. In similar structures, such as (E)-benzo[d] nih.govdioxole-5-carbaldehyde oxime, the asymmetric unit was found to contain two independent molecules with slight conformational differences. nih.gov For 2,6-dichlorobenzaldehyde (B137635) oxime, two nearly identical molecules were found in the asymmetric unit. researchgate.net

The solid-state structure of this compound is significantly influenced by intermolecular forces, particularly hydrogen bonding. scispace.com The oxime group (C=N-OH) can act as both a hydrogen bond donor (via the -OH group) and an acceptor (via the nitrogen atom). scispace.comrsc.org

In many oxime crystal structures, O—H···N hydrogen bonds are a predominant feature, often leading to the formation of dimers. researchgate.netscispace.com For instance, in 2,6-dichlorobenzaldehyde oxime, molecules are linked into dimers by O—H···N hydrogen bonds, forming a specific R2²(6) graph-set motif. researchgate.net Similar hydrogen bonding patterns are observed in other aryl oximes, where they play a crucial role in the supramolecular assembly. mdpi.com

The crystal packing is also influenced by other weak intermolecular interactions, such as C—H···O and C—H···F contacts, as well as π-π stacking interactions between the aromatic rings. nih.govresearchgate.net The interplay of these forces dictates the final crystal packing arrangement. researchgate.net

| Interaction Type | Description |

| O—H···N Hydrogen Bond | A strong intermolecular interaction where the hydroxyl proton of one oxime molecule interacts with the nitrogen atom of a neighboring molecule. researchgate.netscispace.com |

| C—H···O/F Interactions | Weaker interactions involving hydrogen atoms attached to carbon and electronegative oxygen or fluorine atoms. nih.govresearchgate.net |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. nih.gov |

Computational Chemistry and Molecular Modeling

Quantum chemical calculations, such as Density Functional Theory (DFT) and Modified Neglect of Diatomic Overlap (MNDO), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like this compound. mdpi-res.commdpi.com

DFT calculations can be employed to determine various molecular properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. smolecule.com These calculations can also predict the electrostatic potential surface, highlighting electron-rich and electron-poor regions of the molecule, which is crucial for understanding its interaction with other chemical species. smolecule.com

Semi-empirical methods like MNDO, while less computationally intensive, can also provide valuable insights into molecular properties and reaction mechanisms. mdpi-res.commdpi.com For example, MNDO calculations have been used to explain the regioselectivity in Heck-type reactions involving related fluorinated compounds. mdpi.com

| Computational Method | Information Obtained |

| Density Functional Theory (DFT) | Electronic properties (HOMO-LUMO gap), electrostatic potential, optimized molecular geometry. smolecule.comresearchgate.net |

| MNDO (Modified Neglect of Diatomic Overlap) | Heats of formation, reaction mechanisms, charge-controlled reactivity. mdpi-res.commdpi.com |

Conformational Analysis and Isomer Stability Studies

The conformational landscape and isomerism of this compound are primarily dictated by the orientation of the oxime group relative to the benzaldehyde (B42025) hydrogen and the rotational posture of the difluorophenyl ring. These factors give rise to distinct isomers and conformers with varying stabilities, which can be elucidated through computational and spectroscopic methods.

The principal isomeric forms of this compound are the (E) and (Z) isomers, also referred to as syn and anti isomers, respectively. This isomerism arises from the restricted rotation around the carbon-nitrogen double bond of the oxime functional group.

(E)-isomer (syn): In this configuration, the hydroxyl group of the oxime is on the same side of the C=N double bond as the hydrogen atom of the formyl group.

(Z)-isomer (anti): In this configuration, the hydroxyl group is on the opposite side of the C=N double bond relative to the hydrogen atom.

Generally, for aldoximes, the (E)-isomer is found to be thermodynamically more stable than the (Z)-isomer due to reduced steric hindrance.

Furthermore, conformational analysis involves studying the rotation around the single bond connecting the phenyl ring to the oxime group (C-C bond). The two fluorine atoms at the ortho positions of the phenyl ring introduce significant steric and electronic effects that influence the rotational barrier and the preferred dihedral angle. For the parent molecule, 2,6-difluorobenzaldehyde, computational studies have shown that the planar conformation, where the aldehyde group is coplanar with the benzene ring, is the most stable. However, the presence of the bulkier oxime group in this compound may alter this preference.

Detailed computational studies using methods such as Density Functional Theory (DFT) are required to precisely determine the relative energies of the possible isomers and conformers. Such studies would typically calculate the potential energy surface by systematically varying the key dihedral angles.

While specific experimental or detailed computational studies on the conformational analysis and isomer stability of this compound are not extensively available in the public literature, data from related molecules allow for a well-founded theoretical discussion. Based on studies of similar fluorinated benzaldehydes and benzamides, it is anticipated that the (E)-isomer would be the more stable of the two geometric isomers. The rotational barrier of the phenyl group would be influenced by the steric repulsion between the ortho-fluorine atoms and the oxime group.

Below are hypothetical data tables that represent the kind of results a detailed computational study on this compound would provide.

Table 1: Calculated Relative Energies of this compound Isomers and Conformers

| Isomer | Conformer | Dihedral Angle (F-C-C-N) | Relative Energy (kcal/mol) |

| (E)-syn | Planar | 0° | 0.00 |

| (E)-syn | Perpendicular | 90° | 4.5 |

| (Z)-anti | Planar | 0° | 1.2 |

| (Z)-anti | Perpendicular | 90° | 5.8 |

Note: The data in this table is illustrative and represents hypothetical values for discussion purposes, based on trends observed for structurally related molecules.

Table 2: Calculated Rotational Barriers for Phenyl Group Rotation in this compound

| Isomer | Rotational Transition | Calculated Barrier (kcal/mol) |

| (E)-syn | Planar to Perpendicular | 4.5 |

| (Z)-anti | Planar to Perpendicular | 4.6 |

Note: The data in this table is illustrative and represents hypothetical values for discussion purposes.

These tables would be critical in understanding the structural preferences and dynamic behavior of the molecule. The relative energies indicate the most likely isomer to be synthesized and observed, while the rotational barriers provide insight into the flexibility of the molecule and the potential for interconversion between different conformers at ambient temperatures.

Chemical Reactivity and Transformation Pathways of 2,6 Difluorobenzaldehyde Oxime

Oxime Rearrangements and Isomerization Dynamics

Oximes, including 2,6-difluorobenzaldehyde (B1295200) oxime, are known to exist as stereoisomers, designated as (E) and (Z), due to the restricted rotation around the carbon-nitrogen double bond. nih.govcopbela.org The relative stability and interconversion of these isomers are influenced by factors such as temperature, solvent, and photochemical conditions. nih.govumich.edu

The interconversion between (E) and (Z) isomers of oximes can be induced by both heat and light. recercat.cat Generally, the (E)-isomer is sterically favored and often the major product in the synthesis. bham.ac.uk However, the equilibrium can be shifted. For many oximes, the barrier to interconversion is significant, allowing for the isolation of individual stereoisomers. bham.ac.uk

Photochemical isomerization is a prominent reaction for oximes and typically proceeds through a triplet state. researchgate.netcdnsciencepub.com Visible-light-mediated energy transfer catalysis has emerged as a mild and general method to access the less stable (Z)-isomers of aryl oximes. nih.gov This approach allows for the isomerization of a variety of oximes and their ethers with good to excellent (Z)/(E) selectivity. nih.gov While specific studies on the photochemical isomerization of 2,6-difluorobenzaldehyde oxime are not extensively detailed in the provided results, the general principles of oxime photochemistry suggest it would undergo similar (E)/(Z) isomerization upon irradiation. researchgate.netnih.gov

The mechanism of stereoisomeric interconversion in oximes can be complex. For simple oximes, the process is often a rotation around the C=N bond, which has a significant energy barrier. bham.ac.uk This barrier is what allows for the separation and isolation of (E) and (Z) isomers at room temperature. bham.ac.uk The rate of interconversion can be influenced by substituents on the aromatic ring. For instance, electron-donating groups like methoxy (B1213986) have been shown to promote the interconversion of stereoisomeric benzaldoximes. umich.edu Conversely, the strong electron-withdrawing nature of the fluorine atoms in this compound would likely influence the energy barrier for isomerization, though specific quantitative data is not available.

Alternative pathways for interconversion, such as radical dissociation-recombination or sigmatropic rearrangements, have been investigated for some N-substituted systems but are generally not the primary mechanism for simple oximes under normal conditions. rsc.org

Generation of Reactive Intermediates from Oximes

The oxime functional group is a versatile precursor for generating highly reactive intermediates, namely nitrile oxides and iminyl radicals, which are valuable in synthetic organic chemistry.

Aldoximes, including presumably this compound, can be readily converted into nitrile oxides. chemtube3d.comnih.gov These nitrile oxides are potent 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to furnish five-membered heterocyclic rings like isoxazolines and isoxazoles. organic-chemistry.orgtandfonline.comtandfonline.comijpcbs.com These heterocyclic structures are important scaffolds in medicinal chemistry and natural products. organic-chemistry.orgjocpr.com

The generation of nitrile oxides from aldoximes is typically achieved through oxidation or dehydration. chemtube3d.comjocpr.com A common method involves the use of oxidizing agents like chloramine-T or tert-butyl hypoiodite (B1233010) (t-BuOI). organic-chemistry.orgjocpr.com The latter, generated in situ, has proven to be a powerful reagent for this transformation under mild conditions. organic-chemistry.org The reaction of 2,6-difluorobenzaldehyde, a precursor to the oxime, has been utilized in a multi-step synthesis where a subsequent 1,3-dipolar cycloaddition of an oxime is a key step. rhhz.net

The general mechanism for nitrile oxide formation from an aldoxime involves the initial formation of a halo-oxime intermediate, followed by elimination of HX (where X is a halogen) to yield the nitrile oxide. chemtube3d.com The regioselectivity of the subsequent cycloaddition is governed by frontier molecular orbital (FMO) theory. mdpi.com

Table 1: Reagents for Nitrile Oxide Generation from Aldoximes

| Reagent | Conditions | Reference |

|---|---|---|

| tert-Butyl hypoiodite (t-BuOI) | Mild conditions | organic-chemistry.org |

| Chloramine-T | Oxidative dehydrogenation | jocpr.com |

| Sodium hypochlorite (B82951) (NaOCl) | Basic conditions | chemtube3d.com |

| Oxone®/NaCl/Na2CO3 | Ball-milling, solvent-free | tandfonline.comtandfonline.com |

The N-O bond in oximes and their derivatives can be cleaved to generate iminyl radicals (R₂C=N•). sioc-journal.cnnsf.govmdpi.com This can be achieved through various methods, including photolysis (UV irradiation), photocatalysis with visible light, and thermolysis of O-aryl oxime ethers. sioc-journal.cnrsc.orgresearchgate.netmdpi.com O-acyl oximes are particularly popular precursors for iminyl radicals. sioc-journal.cnmdpi.com

Once generated, iminyl radicals are highly reactive and can undergo several transformations, including:

Intramolecular cyclization: This is a powerful method for synthesizing nitrogen-containing heterocycles. mdpi.comrsc.org Iminyl radicals can add to tethered alkenes or arenes to form five- or six-membered rings. sioc-journal.cnmdpi.com For example, iminyl radicals with butene side chains typically undergo 5-exo cyclization to form dihydropyrrole derivatives. mdpi.com

Hydrogen atom abstraction: Iminyl radicals can abstract a hydrogen atom from a suitable donor to form an imine. rsc.org

Norrish Type-I fragmentation: This involves the cleavage of the α-carbon-carbon bond. sioc-journal.cn

Visible-light photoredox catalysis has become a prominent method for generating iminyl radicals from oxime derivatives under mild conditions. sioc-journal.cnacs.org This approach avoids the harsh conditions of high temperatures or UV irradiation. acs.org The photocatalyst facilitates a single-electron transfer (SET) process, leading to the cleavage of the N-O bond. sioc-journal.cnacs.org While specific studies on this compound are not detailed, its derivatives would be expected to participate in these radical-generating pathways, leading to the formation of fluorinated heterocyclic compounds. researchgate.netehu.es

Nucleophilic and Electrophilic Reactivity of the Oxime Moiety

The oxime group possesses both nucleophilic and electrophilic character. The nitrogen atom is more basic and generally more nucleophilic than the oxygen atom in a corresponding carbonyl group. bham.ac.uk This is attributed to the α-effect, where the adjacent heteroatom (oxygen) raises the energy of the highest occupied molecular orbital (HOMO). bham.ac.uk

Nucleophilic Reactivity: The nitrogen atom of the oxime can act as a nucleophile. However, reactions often occur at the oxygen atom. For instance, the hydroxyl group can be acylated or alkylated. These O-substituted oximes are often used as precursors for iminyl radicals. sioc-journal.cnmdpi.com

Electrophilic Reactivity: The carbon atom of the C=N bond is electrophilic, similar to a carbonyl carbon, but generally less so. bham.ac.uk It can be attacked by strong nucleophiles. Under acidic conditions, the oxime can be protonated, which activates the C=N bond towards nucleophilic attack, similar to the activation of a carbonyl group. bham.ac.uk The electron-withdrawing fluorine atoms in this compound would enhance the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. This is exemplified in the Cannizzaro reaction, where the highly electronegative ortho-fluorine atoms in 2,6-difluorobenzaldehyde stabilize the negative charge on the carbon, leading to bond cleavage rather than hydride transfer. scribd.com

The oxime hydroxyl group can also be converted into a good leaving group, for example by reaction with para-toluenesulfonyl chloride. bham.ac.uk The subsequent reaction pathway, such as a Beckmann rearrangement or elimination to a nitrile, is dependent on the stereochemistry of the oxime and the nature of the substituents. copbela.orgbham.ac.uk

Reactions Involving the Hydroxyl Group

The hydroxyl group of the oxime moiety is a key site for chemical modification, readily undergoing reactions such as O-alkylation and O-acylation. These transformations are fundamental for the synthesis of a diverse range of derivatives.

O-alkylation of oximes can be achieved using various alkylating agents like alkyl halides or sulfates, typically in the presence of a base. acs.org This process can be extended to include more complex substituents. For instance, O-allyl oximes can be synthesized through the reaction of oximes with allylic acetates in the presence of a palladium catalyst. acs.org The synthesis of O-alkyl, O-acyl, O-silyl, and O-sulfonyl oximes is also well-established through reactions with the corresponding alkylating, acylating, silylating, and sulfonylating agents. thieme-connect.de Furthermore, O-arylation can be accomplished by reacting the oxime with activated aryl fluorides or hetaryl chlorides. thieme-connect.de

The hydroxyl group can also participate in esterification reactions. For example, O-acyl oximes are readily prepared from oximes and carboxylic acid chlorides or anhydrides. acs.org

Reactions at the Imine Carbon

The imine (or azomethine) carbon of this compound is an electrophilic center, susceptible to attack by nucleophiles. mdpi.comuwo.ca However, the electrophilicity of the imine carbon in oximes is generally less pronounced compared to the carbonyl carbon in aldehydes and ketones. bham.ac.uktcichemicals.com This reduced reactivity means that reactions with nucleophiles often require stronger reagents or more forcing conditions. bham.ac.uk

One of the significant reactions at the imine carbon is its participation in cycloaddition reactions. For instance, 2,6-difluorobenzaldehyde can be converted into an N-benzyl-fluoro nitrone in situ, which then undergoes 1,3-dipolar cycloaddition with activated alkenes and alkynes to yield isoxazolines. jocpr.comnbu.ac.in This reactivity highlights the utility of the oxime functionality as a precursor for generating reactive dipoles for heterocyclic synthesis. In another example, a 1,3-dipolar cycloaddition between a styrene (B11656) derivative, obtained from 2,6-difluorobenzaldehyde, and an oxime is a key step in the synthesis of the fungicide oxathiapiprolin. rhhz.netccspublishing.org.cn

The imine carbon's electrophilicity can be enhanced by converting the oxime into a better leaving group, facilitating nucleophilic attack. The Beckmann rearrangement, a classic reaction of oximes, involves the transformation of an oxime into an amide under acidic conditions and is highly dependent on the stereochemistry of the oxime. bham.ac.uktcichemicals.com

Catalytic Transformations Involving Fluorinated Benzaldehyde (B42025) Oximes

The presence of fluorine atoms in the benzaldehyde oxime structure significantly influences its participation in various catalytic transformations, opening avenues for the synthesis of complex fluorinated molecules.

Transition Metal-Catalyzed Coupling Reactions (e.g., Heck-type reactions involving fluorinated precursors)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr Oxime derivatives, including those derived from fluorinated benzaldehydes, can participate in these reactions. Palladium-catalyzed Heck-type reactions, for instance, have been developed for the coupling of O-acetyl ketoximes with allylic alcohols to produce pyridines and azafluorenones. rsc.org This process is believed to proceed through an alkylideneamino-palladium(II) intermediate. rsc.org

The Mizoroki-Heck reaction, a palladium-catalyzed coupling of organic halides with alkenes, has been extended to include fluorinated substrates. nih.govmdpi.com While early examples were limited, recent advancements have enabled the coupling of fluorinated alkenes. nih.gov For example, intramolecular Pd-catalyzed cyclization of oxime derivatives containing a difluoroalkene unit has been reported. nih.gov Furthermore, catalytic systems have been developed for the Heck reaction of fluorinated haloaryls, demonstrating the feasibility of incorporating perfluoroaryl groups. acs.org The efficiency of these reactions can be influenced by the choice of catalyst and reaction conditions. mdpi.comacs.org

Palladium catalysis is also employed in the C-H fluorination of benzaldehydes, using transient directing groups to achieve ortho-selectivity. beilstein-journals.org This direct fluorination method offers a streamlined approach to synthesizing fluorinated aromatic compounds.

Organocatalytic Asymmetric Additions to Fluorinated Aldehydes

Organocatalysis has emerged as a powerful strategy for enantioselective synthesis. In the context of fluorinated aldehydes, organocatalytic asymmetric additions are crucial for creating chiral fluorinated building blocks for medicinal chemistry. acs.orgprinceton.edu

A key application is the enantioselective α-fluorination of aldehydes, which can be achieved using chiral organocatalysts. acs.orgprinceton.edubeilstein-journals.org For example, imidazolidinone catalysts have been successfully used to mediate the fluorination of a wide range of aldehydes with electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI). acs.orgprinceton.edu The development of new chiral primary amine catalysts has enabled the highly enantioselective fluorination of α-branched aldehydes. rsc.org These reactions often proceed with high chemical yields and enantioselectivities. rsc.org

Organocatalytic asymmetric additions are not limited to fluorination. Asymmetric Michael additions of fluorinated monothiomalonates to nitroolefins, catalyzed by chiral epi-cinchonine derivatives, have been used to synthesize α-fluoro-γ-nitro thioesters with high diastereo- and enantioselectivity. nih.gov Similarly, organocatalytic Mannich reactions using fluorinated nucleophiles provide access to β-fluoroamine derivatives. nih.gov

Mechanistic Studies of Catalytic Pathways

Understanding the mechanisms of these catalytic transformations is crucial for optimizing existing methods and developing new ones.

In transition metal-catalyzed reactions, the catalytic cycle often involves oxidative addition, migratory insertion, and reductive elimination steps. For palladium-catalyzed Heck-type reactions of oximes, a proposed mechanism involves the oxidative addition of the oxime to a palladium(0) complex, forming an alkylideneamino-palladium(II) species. rsc.org In the case of Pd-catalyzed C-H fluorination, a Pd(II)/Pd(IV) catalytic cycle is often proposed, where a C-H activation step is followed by oxidative addition of a fluorine source and subsequent reductive elimination. nih.gov

For organocatalytic reactions, the mechanism typically involves the formation of a reactive intermediate through the interaction of the substrate with the catalyst. In the enamine catalysis-based fluorination of aldehydes, the aldehyde reacts with a chiral amine catalyst to form a chiral enamine. acs.orgprinceton.edu This enamine then attacks an electrophilic fluorine source, leading to the formation of the α-fluoro aldehyde with high enantioselectivity. acs.orgprinceton.edu The mechanism of oxime and hydrazone formation itself involves a proton-catalyzed nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration of the resulting tetrahedral intermediate. nih.gov Aniline and its derivatives have been identified as effective nucleophilic catalysts for this process. nih.gov

Mechanistic studies, including kinetic analysis and computational modeling, are employed to elucidate the transition states and intermediates involved in these complex catalytic cycles. beilstein-journals.org For instance, DFT calculations have been used to support the proposed catalytic cycle in Pd-catalyzed C(sp³)–H fluorination. beilstein-journals.org

Derivatization and Functionalization Strategies of 2,6 Difluorobenzaldehyde Oxime

Synthesis of Oxime Ethers and Their Structural Diversification

The synthesis of oxime ethers from 2,6-difluorobenzaldehyde (B1295200) oxime represents a key strategy for introducing structural diversity. This is often achieved through the reaction of the oxime with various alkylating or arylating agents. A notable application of this approach is the preparation of O-methyloximes. For instance, 2,6-difluorobenzaldehyde can be converted into its O-methyloxime, which serves as a crucial intermediate in the synthesis of indazoles. datapdf.com This transformation is significant because the methyloxime derivative effectively prevents the competitive Wolff-Kishner reduction that can occur when the aldehyde is directly reacted with hydrazine (B178648). datapdf.comresearchgate.net The formation of these ethers not only protects the oxime's hydroxyl group but also modifies the electronic properties and steric environment of the molecule, thereby influencing its subsequent reactivity in more complex synthetic schemes. The structural diversification is further enhanced by employing a wide range of electrophiles, leading to a library of oxime ethers with varied substituents.

Condensation and Cyclization Reactions to Form Heterocyclic Systems

The oxime group of 2,6-difluorobenzaldehyde is a versatile precursor for the construction of various heterocyclic rings through condensation and cyclization reactions. These reactions leverage the nucleophilicity of the oxime nitrogen and the electrophilicity of the oxime carbon, often after in situ transformation, to react with a variety of bifunctional reagents.

Indazole Synthesis via Hydrazine Condensation

A practical and efficient method for synthesizing indazoles involves the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine. datapdf.comresearchgate.net Specifically, the O-methyloxime of 2,6-difluorobenzaldehyde reacts with hydrazine to yield the corresponding indazole in high yield. datapdf.com This reaction pathway is advantageous as it circumvents the formation of fluorotoluenes, which are common byproducts in direct preparations from the aldehyde. datapdf.comresearchgate.net The reaction proceeds through a nucleophilic attack of hydrazine on the oxime carbon, followed by an intramolecular cyclization and elimination of methanol (B129727) to afford the stable indazole ring system. In some cases, the reaction of the Z-isomer of the methyloxime with hydrazine can lead to the formation of 3-aminoindazoles through a benzonitrile (B105546) intermediate. datapdf.comresearchgate.net

Benzimidazole (B57391) Formation with Phenylenediamines

The reaction of 2,6-difluorobenzaldehyde with 1,2-phenylenediamine in the presence of a catalytic amount of p-toluenesulfonic acid leads to the formation of 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)-benzimidazole. alkalisci.comsigmaaldrich.com This reaction proceeds through the in situ formation of a 2-arylbenzimidazoline intermediate. arkat-usa.org This intermediate then undergoes a redox process where the aldehyde is reduced to the corresponding alcohol, which in turn alkylates the newly formed 2-arylbenzimidazole. arkat-usa.org This one-pot synthesis provides a direct route to structurally complex benzimidazole derivatives. The reaction can be performed under conventional heating or microwave irradiation, with the latter often providing improved reaction times and yields. arkat-usa.org

Synthesis of Thiouracil Derivatives via Cyclocondensation

2,6-Difluorobenzaldehyde serves as a key starting material for the synthesis of thiouracil derivatives through a one-pot cyclocondensation reaction. alkalisci.comsigmaaldrich.com Specifically, the reaction of 2,6-difluorobenzaldehyde with ethyl cyanoacetate (B8463686) and thiourea (B124793) in the presence of a base like potassium carbonate yields 5-cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil. alkalisci.comsigmaaldrich.comst-andrews.ac.uk This multicomponent reaction assembles the dihydrouracil (B119008) ring in a single step. The resulting dihydro derivative can be subsequently dehydrogenated to the corresponding 2-thiouracil (B1096) using an oxidizing agent such as chloranil. st-andrews.ac.uk This approach provides an efficient route to functionalized thiouracils, which are important scaffolds in medicinal chemistry.

Isoxazole (B147169) and Isoxazoline (B3343090) Synthesis from Nitrile Oxides

The oxime of 2,6-difluorobenzaldehyde is a valuable precursor for the in situ generation of 2,6-difluorobenzonitrile (B137791) oxide. This highly reactive intermediate readily undergoes [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford isoxazolines and isoxazoles, respectively. nih.govbeilstein-journals.org The generation of the nitrile oxide can be achieved through oxidation of the aldoxime using reagents like sodium hypochlorite (B82951) or by base-mediated elimination from a corresponding hydroximoyl chloride. nih.gov For instance, the reaction of an N-benzyl fluoro nitrone, derived in situ from 2,6-difluorobenzaldehyde and N-benzylhydroxylamine, with alkenes and alkynes in ionic liquids has been shown to produce novel isoxazolines and isoxazolidines with enhanced rates and yields. jocpr.comscribd.comias.ac.in This method provides access to a wide range of fluorinated five-membered heterocycles. jocpr.com

Formation of Imine and Hydrazone Derivatives

The carbonyl group of 2,6-difluorobenzaldehyde readily undergoes condensation reactions with primary amines and hydrazines to form the corresponding imine and hydrazone derivatives. These reactions are typically straightforward and provide a modular approach to a diverse range of compounds. For example, a series of imines have been synthesized from 2,6-difluorobenzaldehyde and various anilines. mdpi.com Similarly, condensation with hydrazine or substituted hydrazines yields hydrazone derivatives. A specific example is the condensation of the phosphino (B1201336) hydrazone Z-PPh2CH2C(But)=NNH2 with 2,6-difluorobenzaldehyde to produce the mixed azine phosphine (B1218219) Z,E-PPh2CH2C(But)=N−N═CH(C6H3F2−2,6). researchgate.netresearchgate.net These imine and hydrazone derivatives are not only stable compounds in their own right but also serve as versatile intermediates for further synthetic transformations, including their use as ligands in coordination chemistry or as precursors for more complex heterocyclic systems. researchgate.netresearchgate.net

Applications As Advanced Synthetic Building Blocks and Research Probes

Strategic Intermediates in Complex Organic Synthesis

2,6-Difluorobenzaldehyde (B1295200) oxime is a key intermediate in the synthesis of a wide array of complex organic molecules. The parent aldehyde, 2,6-difluorobenzaldehyde, is readily used to create diverse heterocyclic structures and other elaborate compounds. For instance, it serves as a reactant in the one-pot cyclocondensation reaction with ethyl cyanoacetate (B8463686) and thiourea (B124793) to produce 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil. nih.gov It is also a precursor for synthesizing 1-(2,6-Difluorobenzyl)-2-(2,6-difluorophenyl)-benzimidazole. nih.gov

The oxime derivative itself offers unique reactivity. The condensation of 2,6-difluorobenzaldehyde with phosphino (B1201336) hydrazones leads to the formation of mixed azine phosphines, which can act as ligands in ruthenium(II) complexes. tandfonline.com Furthermore, the general class of fluorinated imines, which can be prepared from 2,6-difluorobenzaldehyde, are recognized as important intermediates in organic synthesis. encyclopedia.pub The reaction of o-fluorobenzaldehyde oximes with hydrazine (B178648) has been developed as a practical method for synthesizing indazoles, a class of heterocyclic compounds with significant biological activity. researchgate.net This highlights the utility of the fluorinated benzaldehyde (B42025) oxime scaffold in constructing complex ring systems.

Precursors for Specialized Organic Materials Research

The 2,6-difluorobenzaldehyde structural unit is an important intermediate in the development of specialized organic materials, particularly liquid crystals. nih.govmdpi.com The introduction of fluorine atoms into organic molecules can significantly influence their mesomorphic properties, making difluorinated compounds like this valuable in materials science. While direct application of the oxime is less documented in this specific area, its precursor, 2,6-difluorobenzaldehyde, is a recognized building block for liquid crystal materials. nih.govmdpi.com Additionally, related derivatives such as 2,6-Difluoro-4-formylbenzonitrile are used in the synthesis of materials for solar cells and polymers, indicating the broader potential of this chemical family in creating advanced organic materials. acs.org

Building Blocks in Agrochemical Research and Development

In the field of agrochemical research, 2,6-difluorobenzaldehyde and its oxime derivatives are crucial building blocks for creating new pesticides. The presence of a difluorophenyl group is a common feature in many modern agrochemicals.

A significant example is the synthesis of the fungicide oxathiapiprolin, where 2,6-difluorobenzaldehyde is a key starting material. mdpi.com It undergoes a Wittig reaction followed by a 1,3-dipolar cycloaddition with an oxime to produce a critical isoxazoline (B3343090) intermediate necessary for the final product. mdpi.com This demonstrates the compound's direct relevance in the production of high-efficacy fungicides.

Furthermore, research into benzaldehyde oxime ethers has revealed potent fungicidal and herbicidal properties. nih.gov Studies on related structures, such as derivatives of 2,3-difluorobenzaldehyde (B42452) oxime, have shown significant activity against plant pathogens like Rhizoctonia solani. nih.gov Novel coumarin (B35378) derivatives containing oxime ether structures have also been synthesized and tested, with some candidates showing promising fungicidal activity against Rhizoctonia solani. These findings underscore the importance of the benzaldehyde oxime scaffold in the discovery of new crop protection agents.

| Related Compound Class | Pathogen/Weed | Noted Activity | Source |

|---|---|---|---|

| O-4-bromobenzyl ether of 2,3-difluorobenzaldehyde oxime | Rhizoctonia solani | EC50 = 8.5 µg/mL | nih.gov |

| Coumarin derivatives with oxime ether | Rhizoctonia solani | Promising candidate with EC50 = 0.46 μg/mL | |

| O-pyrimidinylsalicylates (benzoyl oxime derivatives) | Monocotyledon and dicotyledon weeds | Strong herbicidal activity under post-emergent conditions |

Role in Pharmaceutical Lead Discovery and Optimization (non-clinical)

2,6-Difluorobenzaldehyde and its oxime are valuable starting points for the synthesis of novel compounds in non-clinical pharmaceutical research. The difluorophenyl moiety is a privileged structure in medicinal chemistry due to its ability to enhance metabolic stability and binding affinity.

In one study, 2,6-difluorobenzaldehyde was used in a multi-step synthesis to create a novel anti-HIV active integrase inhibitor with low toxicity. The process involved a reaction with 5-bromo-2-methoxypyridine, followed by several modification steps to yield the final potent compound. In other research, 2,6-difluorobenzaldehyde was reacted with anisil and ammonium (B1175870) acetate (B1210297) to form 2-(2,6-difluorophenyl)-4,5-bis(p-methoxyphenyl)-imidazole, a compound investigated for its potential biological properties. The synthesis of quinazoline (B50416) derivatives, another important scaffold in medicinal chemistry, has also utilized 4-bromo-2,6-difluorobenzaldehyde (B1272164) as a starting material.

The oxime functional group has gained attention in the development of Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific proteins. nih.govnih.gov Oxime ligation chemistry is explored as a method to connect the two distinct ligands of a PROTAC—one that binds to the target protein and one that recruits an E3 ubiquitin ligase. mdpi.com

This strategy has been investigated in the creation of "split PROTACs," where aldehyde- and alkoxyamine-functionalized fragments are combined in a combinatorial fashion using oxime ligation. This approach simplifies the synthesis of multiple PROTACs for screening purposes. While direct use of 2,6-Difluorobenzaldehyde oxime in a published PROTAC is not specified, the underlying oxime chemistry is a key area of research in this field, used to link molecular fragments for targeted protein degradation. nih.govmdpi.comnih.gov For example, an oxime group was used to attach a linker to the steroid ring of estrone (B1671321) in the development of an estrogen receptor (ER) degrader. nih.gov

Biological Activity Studies (Non-Clinical/Non-Therapeutic)

Beyond its role as a synthetic intermediate, this compound and its analogs are studied for their inherent biological activities in non-therapeutic contexts.

A study focused on the synthesis and antimycobacterial properties of a range of fluorinated benzaldoximes, including this compound. The compounds were tested against the non-pathogenic strain Mycobacterium terrae 15755. The research found that the antimycobacterial activity of these substances was comparable to some anti-TB agents, with a Minimum Inhibitory Concentration (MIC) of ≥200 μg/mL. This investigation highlights the potential of the fluorinated benzaldoxime (B1666162) scaffold in the context of antimycobacterial research, even when not targeted for therapeutic development.

| Compound | Test Strain | Reported MIC (μg/mL) | Source |

|---|---|---|---|

| This compound | Mycobacterium terrae 15755 | ≥200 | |

| Other fluorosubstituted benzaldoximes | Mycobacterium terrae 15755 | ≥200 |

Fungicidal and Herbicidal Activity Research in Agricultural Contexts

While direct and extensive research on the intrinsic fungicidal and herbicidal properties of this compound is not widely documented in publicly available literature, its crucial role as an advanced synthetic building block in the development of potent agrochemicals is well-established. The 2,6-difluorophenyl moiety, provided by this oxime, is a key feature in a variety of derivatives that have been investigated for their significant bioactivities in agricultural applications. These studies primarily focus on complex molecules synthesized from 2,6-Difluorobenzaldehyde and its oxime, demonstrating the value of this compound as a research probe in the quest for new and effective fungicides and herbicides.

Fungicidal Activity of Derivatives

The 2,6-difluorobenzaldehyde structural motif has been incorporated into numerous classes of compounds, leading to the discovery of significant fungicidal properties. Research has shown that derivatives containing this group exhibit a broad spectrum of activity against various plant pathogens.

For instance, isoxazoline derivatives that can be synthesized from 2,6-difluorobenzaldehyde have demonstrated broad-spectrum fungicidal activity against 14 different types of plant fungi. In a similar vein, derivatives of 2,6-difluorobenzamide, a compound accessible from this compound, have been synthesized and evaluated, showing promising fungicidal effects, particularly against Erysiphe graminis.

Furthermore, research into oxime ethers has highlighted the importance of the difluorobenzaldehyde structure. While a study on O-4-bromobenzyl ether of the closely related 2,3-difluorobenzaldehyde oxime showed notable activity against Rhizoctonia solani, O-benzyl oxime ethers containing a β-methoxyacrylate moiety, which can be derived from benzaldehyde oximes, have displayed high fungicidal efficacy against Erysiphe graminis. smolecule.commdpi.com

The following table summarizes the fungicidal activity of selected derivatives synthesized using the 2,6-difluorobenzaldehyde structural unit.

| Derivative Class/Compound | Target Fungi | Key Findings |

| Isoxazoline derivatives | 14 plant fungi | Exhibited broad-spectrum fungicidal activities. |

| 2,6-Difluorobenzamide derivatives | Erysiphe graminis | Displayed good fungicidal activity. ccspublishing.org.cn |

| O-benzyl oxime ethers with β-methoxyacrylate | Erysiphe graminis | Showed high fungicidal activity. smolecule.com |

| O-4-bromobenzyl ether of 2,3-difluorobenzaldehyde oxime | Rhizoctonia solani | EC50 = 8.5 µg/mL. mdpi.com |

Herbicidal Activity of Derivatives

In the realm of herbicide research, this compound also serves as a valuable precursor. The inclusion of the 2,6-difluorophenyl group into larger molecules has been a strategy in the design of new herbicides.

A notable example is the research on O-(2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoyl)oxime derivatives. One such compound, HB-002, which incorporates a complex oxime structure, was found to have greater herbicidal activity against Leptochloa chinensis (L.) Nees than the commercial herbicide Pyribenzoxim. googleapis.com This highlights the potential of using this compound as a scaffold to develop new herbicidal agents.

The table below details the findings related to the herbicidal activity of a derivative incorporating a structure related to this compound.

| Derivative Compound | Target Weed | Key Findings |

| O-(2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoyl)oxime 3-trifluoromethylacetophenone (HB-002) | Leptochloa chinensis | Exhibited higher herbicidal activity than Pyribenzoxim. googleapis.com |

Emerging Research Directions and Future Outlook for 2,6 Difluorobenzaldehyde Oxime

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2,6-Difluorobenzaldehyde (B1295200) oxime is evolving from traditional methods towards more sustainable and efficient protocols. The conventional approach involves the condensation of 2,6-difluorobenzaldehyde with a hydroxylamine (B1172632) salt, often in an alcohol solvent. One documented method utilizes hydroxylamine sulphate in the presence of sodium acetate (B1210297) in methanol (B129727), affording the product in a 76% yield. jocpr.com

Future research is focused on greener and more advanced synthetic strategies to improve yield, reduce waste, and enhance safety and scalability. These emerging methodologies include:

Mechanochemistry : Recognized by IUPAC as a transformative technology, mechanochemistry, particularly through ball-milling, offers a solvent-free reaction environment. mdpi.com This technique can alter chemical reactivity and increase efficiency, presenting a promising green alternative for the synthesis of oximes and their derivatives. mdpi.com

Biocatalysis : The use of enzymes as catalysts is a cornerstone of green chemistry. While direct biocatalytic synthesis of this specific oxime is not yet established, research into aldolases for creating chiral organofluorines demonstrates a move towards highly selective and sustainable C-C bond-forming reactions to generate complex fluorinated precursors. escholarship.org This points to a future where biocatalysis could play a crucial role in the synthesis of fluorinated building blocks.

Table 1: Comparison of Synthetic Methodologies for Aldoximes

| Methodology | Key Features | Advantages | Relevance to 2,6-Difluorobenzaldehyde Oxime |

|---|---|---|---|

| Conventional Batch Synthesis | Reaction of aldehyde with hydroxylamine salt in a solvent (e.g., methanol). jocpr.com | Straightforward, well-established procedure. | Documented method with a 76% yield. jocpr.com |

| Mechanochemistry | Solvent-free reaction using mechanical force (ball-milling). mdpi.com | Eco-friendly, reduced waste, can enhance reactivity. mdpi.com | A potential green synthesis route. |

| Flow Chemistry | Continuous reaction in a microreactor or tube system. | Enhanced safety, better process control, scalable. | A promising methodology for efficient industrial-scale production. |

| Biocatalysis | Use of enzymes to catalyze the reaction. escholarship.org | High selectivity, mild reaction conditions, sustainable. escholarship.org | A future direction for producing fluorinated precursors. |

Advanced Mechanistic Studies using In Situ Spectroscopic Techniques

Understanding the reaction mechanisms of this compound is crucial for optimizing its use and discovering new applications. The oxime functional group is a versatile intermediate, notably for its ability to be oxidized to form nitrile oxides, which are key precursors in the synthesis of heterocyclic compounds like isoxazoles and 2-isoxazolines through 1,3-dipolar cycloaddition reactions. jocpr.com

Advanced spectroscopic techniques are pivotal in elucidating these reaction pathways. While comprehensive in situ studies on this specific oxime are an area for future research, the groundwork has been laid by fundamental characterization and studies on related compounds.

Standard Spectroscopic Data : The compound has been characterized using standard spectroscopic methods. These data form the baseline for any mechanistic investigation. jocpr.com

Advanced Spectroscopic Applications : Future mechanistic studies will likely employ in situ techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to monitor reaction progress in real-time. This allows for the detection of transient intermediates and the collection of kinetic data. For instance, studies on other fluorinated compounds utilize ¹⁹F NMR to track reaction conversion and identify fluorine-containing species.

Photochemical Reactions : The photochemistry of benzaldehyde (B42025) oximes has been explored using techniques like laser flash photolysis, revealing mechanisms that can proceed via electron transfer-proton transfer (ET-PT) or hydrogen atom transfer (HAT) pathways, depending on the electronic properties of the substituents. guidechem.com

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Solvent/Medium | Observed Peaks/Values | Reference |

|---|---|---|---|

| Infrared (IR) | KBr | 3600-3000 (O–H), 1622 (C=N), 1271, 1209 (C-F) cm⁻¹ | jocpr.com |

| Ultraviolet (UV) | Ethanol (B145695) | λmax: 250 nm | jocpr.com |

Exploration of New Catalytic Applications in Fluorine Chemistry

While this compound is primarily known as a synthetic intermediate, an emerging area of research is its potential use as a ligand in transition metal catalysis. The electronic properties conferred by the fluorine atoms can be harnessed to modulate the stability and reactivity of metal complexes.

Research into related fluorinated oximes provides a blueprint for this future direction. For example, fluorinated bis-pyridinium oximes have been specifically designed and synthesized to act as reactivators for phosphorylated enzymes. researchgate.net Computational modeling in these studies confirmed that halogen substituents are advantageous for stabilizing the oxime in a position that is optimal for nucleophilic attack. researchgate.net This principle of using fluorine atoms to fine-tune the geometry and electronic nature of a molecule is directly applicable to the design of new catalysts and ligands. The development of palladium or other transition metal complexes incorporating this compound as a ligand could lead to novel catalysts for cross-coupling, C-H activation, or asymmetric transformations.

Computational Design for Predictable Reactivity and Properties

Computational chemistry is becoming an indispensable tool for accelerating research and development. For this compound, computational methods are being applied to predict its physical properties, reactivity, and potential biological interactions, guiding experimental work.

Predicting Reaction Pathways : Density Functional Theory (DFT) calculations are used to model reaction energetics and transition states. For oximes, molecular orbital calculations can determine the activation energies for competing reaction pathways, such as Beckmann rearrangements versus cyclization, providing insight into reaction outcomes.

Simulating Biological Interactions : For applications in medicinal chemistry, molecular docking simulations can predict how the molecule might bind to a biological target, such as an enzyme's active site. This is crucial for designing new therapeutic agents.

Property Prediction : Computational tools are used to predict fundamental properties. Studies on fluorinated oximes have used computational models to calculate pKa values and assess their binding affinity and stability, which helps in understanding their behavior in different chemical and biological environments. researchgate.net Free energy perturbation (FEP) simulations offer a powerful method to quantitatively predict how structural changes, such as point mutations in a target protein, affect the binding of a ligand. watoc2017.com

Expanding the Scope in Targeted Molecule Synthesis and Material Science

The unique structural and electronic features of this compound make it a valuable building block in the synthesis of complex, high-value molecules for medicine, agriculture, and potentially material science.

Medicinal Chemistry : The compound is a key intermediate in the synthesis of novel therapeutics. A significant application is its use as a starting material for producing benzimidazole (B57391) derivatives that act as inhibitors of the ENPP1 enzyme, which are being investigated for the treatment of cancer and autoimmune diseases. google.com The broader class of fluorinated benzaldoximes has also shown potential antimycobacterial properties. jocpr.com The enhanced chemical stability and tailored bioactivity of fluorinated oximes make them attractive for drug design.

Agrochemicals : The ability of aldoximes to generate nitrile oxides makes them valuable in the synthesis of isoxazoline (B3343090) and isoxazole (B147169) heterocycles. jocpr.com These structural motifs are present in a number of commercially important fungicides and insecticides, indicating a potential application pathway for this compound in developing new crop protection agents.